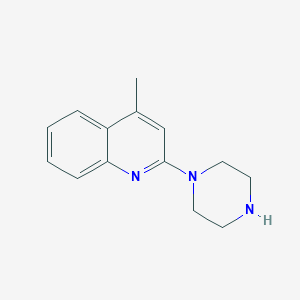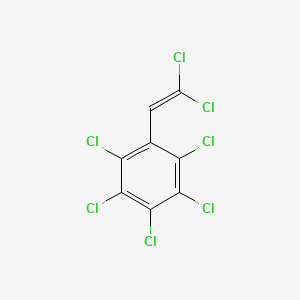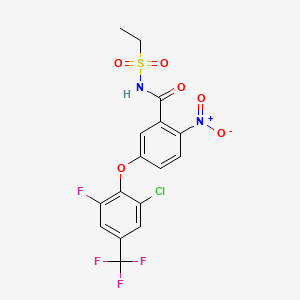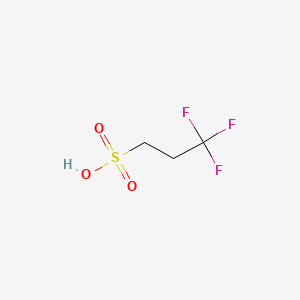
Tienopramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tienopramine is a tricyclic antidepressant that was never marketed. It is a benzazepine derivative and an analogue of imipramine, where one of the benzene rings has been replaced with a thiophene ring . The compound has a molecular formula of C17H20N2S and a molar mass of 284.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tienopramine involves the formation of the benzazepine core structure, followed by the introduction of the thiophene ring. The synthetic route typically includes the following steps:
Formation of the Benzazepine Core: This step involves the cyclization of a suitable precursor to form the benzazepine ring system.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a series of reactions, including halogenation and subsequent substitution reactions.
Final Modifications:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tienopramine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its reduced forms, affecting the thiophene ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the thiophene ring and the benzazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying tricyclic antidepressants and their analogues.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored for its antidepressant properties and potential use in treating mood disorders.
Industry: Potential applications in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
Tienopramine exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their effects. The compound binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons .
Comparison with Similar Compounds
Tienopramine is similar to other tricyclic antidepressants such as imipramine, clomipramine, and trimipramine. it is unique due to the presence of the thiophene ring instead of one of the benzene rings found in imipramine . This structural difference may contribute to variations in its pharmacological properties and effects.
List of Similar Compounds
- Imipramine
- Clomipramine
- Trimipramine
- Amitriptyline
- Nortriptyline
Properties
CAS No. |
37967-98-9 |
|---|---|
Molecular Formula |
C17H20N2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-thieno[3,2-b][1]benzazepin-10-ylpropan-1-amine |
InChI |
InChI=1S/C17H20N2S/c1-18(2)11-5-12-19-15-7-4-3-6-14(15)8-9-17-16(19)10-13-20-17/h3-4,6-10,13H,5,11-12H2,1-2H3 |
InChI Key |
JFAOODCMLJZILM-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(C=CC3=CC=CC=C31)SC=C2 |
Canonical SMILES |
CN(C)CCCN1C2=C(C=CC3=CC=CC=C31)SC=C2 |
Key on ui other cas no. |
37967-98-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


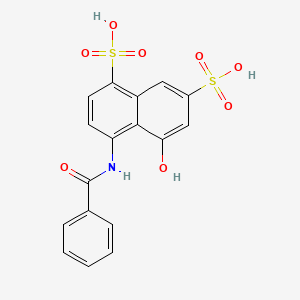
![[2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene](/img/structure/B1616241.png)
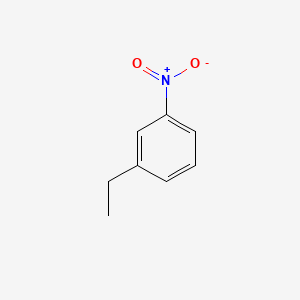
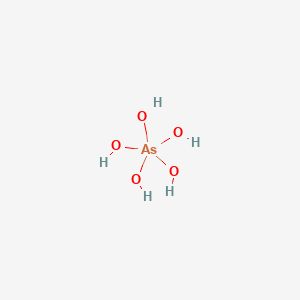
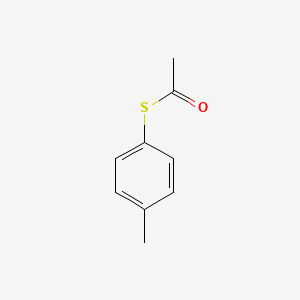
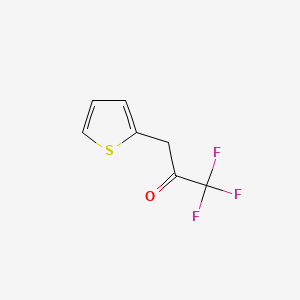

![N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE](/img/structure/B1616250.png)

